Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a 1,6-dioxaspiro[2.5]octane core. This structure comprises a cyclopropane ring fused to a tetrahydrofuran-like ring, with a methyl ester group and a chlorine atom at position 2, and methyl substituents at positions 5 and 7. The spiro architecture and electron-withdrawing chloro group may confer unique reactivity and stability compared to analogs. While detailed spectral or pharmacological data for this compound are unavailable in the provided evidence, its structural analogs offer insights into physicochemical and synthetic properties.
Properties
Molecular Formula |
C10H15ClO4 |
|---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-6-4-9(5-7(2)14-6)10(11,15-9)8(12)13-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
WTVOHTPEOFBFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(O1)C)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Biological Activity
Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 234.67 g/mol. The compound features a spirocyclic framework, which is significant for its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that alter the function of target molecules. This mechanism is crucial in understanding how the compound may influence various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound has been observed to induce apoptosis in specific cancer cells, indicating its potential as an anticancer agent.
Case Studies
- Antimicrobial Activity Study : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Candida albicans, highlighting its potential as an alternative treatment for infections.
- Anti-inflammatory Research : In a study focused on inflammatory markers in vitro, this compound was shown to reduce levels of TNF-alpha and IL-6 in stimulated macrophages. This finding supports its role in modulating immune responses.
- Cancer Cell Line Analysis : Research involving various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis through caspase activation pathways. These findings suggest further exploration into its use as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | |
| Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate | Moderate antimicrobial activity | |
| Methyl 6-methyl-5,7-dioxaspiro[2.5]octane-4-carboxylate | Limited anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Key Substituents : Ethyl ester (vs. methyl ester in the target), 5,7-dimethyl.
- Molecular Formula : C₁₁H₁₈O₄; Molecular Weight : 214.26 .
- Availability : Temporarily out of stock; shipped globally .
- Absence of the chloro group reduces electrophilicity at position 2, likely diminishing reactivity in substitution reactions.
Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Key Substituents : 2,5-dimethyl (vs. 2-chloro-5,7-dimethyl in the target).
- Molecular Formula : ~C₁₀H₁₆O₄ (inferred); Molecular Weight : ~200.23 (calculated).
- Availability : Discontinued .
- Discontinuation suggests synthetic challenges or instability, contrasting with the target’s chloro substituent, which may stabilize intermediates during synthesis .
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Key Substituents : 4-methoxy, methyl ester.
- Molecular Formula : C₉H₁₄O₅; Molecular Weight : 202.20 .
- Comparison: The 4-methoxy group’s electron-donating nature could increase solubility in polar solvents compared to the target’s chloro substituent. Positional differences (4-methoxy vs.
Key Findings and Implications
Methoxy groups improve solubility but may reduce ring strain compared to chloro substituents.
Synthetic Considerations: The target’s chloro group may require specialized reagents (e.g., chlorinating agents), increasing synthesis complexity relative to methyl/methoxy analogs.
Physical Properties :
- Ethyl esters (214.26 g/mol ) exhibit higher molecular weights than methyl analogs, influencing phase behavior and chromatographic separation.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of the spirocyclic core via cyclization reactions involving 1,3-dicarbonyl compounds or cyclic ketones.
- Introduction of the chloro substituent at the 2-position through halogenation or substitution reactions.
- Esterification to install the methyl carboxylate group.
- Methylation at the 5 and 7 positions to achieve the dimethyl substitution pattern.
Specific Synthetic Route
A representative synthetic route, adapted from related compounds such as Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate, includes the following steps:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Cyclization | 1,3-cyclohexanedione or related dione + base | Formation of the 1,6-dioxaspiro[2.5]octane core via intramolecular acetal formation |
| 2 | Halogenation | Methyl chloroformate + base (e.g., triethylamine) | Introduction of the chlorine atom at the 2-position through electrophilic substitution |
| 3 | Methylation | Methyl iodide or dimethyl sulfate + base | Alkylation at the 5 and 7 positions to introduce methyl groups |
| 4 | Esterification | Methanol + acid catalyst | Formation of the methyl carboxylate ester group |
| 5 | Purification | Chromatography or distillation | Isolation of the pure this compound |
This method emphasizes controlled reaction conditions to optimize yield and stereochemical purity.
Alternative Methods
Sulfonium salt-mediated spirocyclopropanation: Using (2-bromoethyl)-diphenylsulfonium trifluoromethanesulfonate with 1,3-cyclohexanediones can yield spirocyclopropane intermediates that can be further functionalized to the target compound. This method is efficient and provides high yields under mild conditions.
Two-step synthesis from 2-chlorocarboxylic acid chlorides: Starting with chlorocarboxylic acid chlorides, a two-step reaction involving Meldrum's acid derivatives can yield chlorinated spiro compounds, which can be converted to the methyl ester form.
Analytical Data and Research Results
Chemical and Physical Properties
| Property | Data |
|---|---|
| Molecular Formula | C11H17ClO4 (for 5,7-dimethyl derivative) |
| Molecular Weight | Approx. 234.7 g/mol |
| IUPAC Name | This compound |
| Structural Features | Spirocyclic, chlorine substituent, methyl ester, dimethyl substitutions |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the spirocyclic structure and the presence of methyl groups at the 5 and 7 positions. Characteristic shifts for the ester methyl and chlorinated carbon are observed.
Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight and fragmentation patterns supporting the spirocyclic framework.
Infrared Spectroscopy (IR): Absorption bands corresponding to ester carbonyl (~1735 cm^-1), C–O–C stretching of dioxaspiro ring, and C–Cl stretching vibrations.
Yield and Purity
Typical yields for analogous compounds range from 60% to 85%, depending on reaction conditions and purification methods. Purity is usually confirmed by chromatographic techniques such as HPLC or GC-MS.
Discussion
The preparation of this compound requires precise control over stereochemistry and substitution patterns. The spirocyclic structure is formed via cyclization of cyclic diketones or related intermediates, followed by selective halogenation and methylation. The use of bases like triethylamine facilitates halogenation with methyl chloroformate, while methylation steps require strong alkylating agents under controlled conditions.
Alternative methods using sulfonium salts or Meldrum's acid derivatives provide efficient routes to related spiro compounds, which can be adapted for this compound. Analytical data from NMR, MS, and IR spectroscopy confirm the successful synthesis and structural integrity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
